1-(Methyldithiocarbonyl)imidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

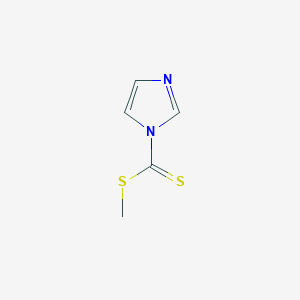

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl imidazole-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKBYJIWBCCFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453753 | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74734-11-5 | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methyldithiocarbonyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Thiocarbonylating Agents in Organic Synthesis

The journey to modern thiocarbonylating agents has been a long and evolving one, driven by the need for efficient and selective methods to construct carbon-sulfur double bonds. Early reagents were often harsh and hazardous, such as the highly toxic thiophosgene (B130339). The quest for safer and more manageable alternatives led to the development of a variety of thiocarbonyl transfer agents. These reagents typically contain a thiocarbonyl group (C=S) that can be readily transferred to a nucleophile.

A significant advancement in this area was the introduction of thiourea-based compounds and related derivatives. These compounds offered a safer means of introducing the thiocarbonyl moiety. Another important class of reagents includes those derived from carbon disulfide, which can react with various nucleophiles to form dithiocarbamates and related structures that serve as thiocarbonylating agents. The development of reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) marked a pivotal moment, providing a crystalline, stable, and safer alternative to thiophosgene for many applications, including the Corey-Winter olefin synthesis. wikipedia.org

Significance of Imidazole Derived Reagents in Carbonyl and Thiocarbonyl Activation

The imidazole (B134444) heterocycle plays a crucial role in the activation of carbonyl and thiocarbonyl groups. Its unique electronic properties make it an excellent leaving group, facilitating the transfer of the acyl or thioacyl group to a nucleophile. The nitrogen atoms of the imidazole ring can act as both a nucleophile to form an activated intermediate and as a proton shuttle to facilitate reactions.

The utility of imidazole in this context is well-exemplified by the widely used coupling reagent 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI is a stable, crystalline solid that reacts with carboxylic acids to form highly reactive acyl-imidazoles, which readily undergo nucleophilic attack. This principle of activation extends to the sulfur analogue, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which has been instrumental in various thiocarbonylation reactions. wikipedia.orglibretexts.org The transfer of the imidazole group itself from CDI and TCDI to alcohols has also been observed, showcasing the diverse reactivity of these reagents. nih.gov The development of numerous synthetic methods, such as the van Leusen imidazole synthesis, underscores the importance and versatility of imidazole-based structures in organic chemistry. mdpi.comtsijournals.com

Positioning of 1 Methyldithiocarbonyl Imidazole As a Versatile Transfer Reagent

Classical Synthetic Pathways

Traditional methods for the synthesis of this compound and its quaternary salts have been well-established, providing reliable routes to these compounds.

Synthesis from Imidazole and Carbon Disulfide Followed by Methylation

A primary and widely recognized method for the preparation of this compound involves a two-step process. This pathway begins with the reaction of imidazole with carbon disulfide, which is subsequently followed by a methylation step. This compound serves as a valuable thiocarbonyl transfer reagent. researchgate.net The reaction of diamines with carbon disulfide is a key step in the synthesis of certain cyclic thiourea ligands. researchgate.net

Preparation of N-Methyl Quaternary Salt Analogs

N-methyl quaternary salt analogs of this compound have also been synthesized and are recognized as efficient thiocarbonyl transfer reagents. researchgate.net The preparation of these quaternary ammonium (B1175870) salts can be achieved through various methods, including the reaction of a tertiary amine with an alkylating agent. For instance, N-substituted imidazoles can be reacted with reagents like 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in acetonitrile (B52724) at elevated temperatures to yield the corresponding imidazolium (B1220033) salts. orientjchem.org The synthesis of quaternary ammonium salts can also be achieved by reacting ω-(N,N-dimethylamino)-α,α-diphenyl olefins with an acetonitrile solution of XCH2I (where X can be Cl, I, or H). mdpi.com Another approach involves the reaction of imidazole, among other nitrogen-containing heterocycles, with dimethyl carbonate at high temperatures without the need for a catalyst or solvent. researchgate.net Furthermore, a series of 1,3-disubstituted 2-[(hydroxyimino)methyl]imidazolium halides have been prepared and evaluated for their chemical properties. nih.gov

Exploration of Optimized Synthetic Routes

In line with the growing emphasis on sustainable chemistry, research has focused on developing more efficient and environmentally friendly methods for the synthesis of imidazole derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles have been increasingly applied to the synthesis of imidazole-containing compounds to minimize the use of hazardous substances and improve efficiency. wjbphs.com One-pot synthesis under solvent-free conditions has emerged as an economical and environmentally friendly procedure for preparing imidazole derivatives, offering advantages such as higher yields, lower costs, and reduced environmental impact. asianpubs.org Microwave-assisted synthesis is another green chemistry approach that has been successfully used to produce triphenyl imidazole with a significantly higher yield compared to conventional methods. wjbphs.com This technique has also been optimized for the synthesis of other substituted imidazoles, demonstrating the potential for eco-friendly production of these compounds. orientjchem.org Furthermore, an eco-friendly aqueous approach has been developed for the synthesis of imidazole-based pyrimidine (B1678525) hybrids. nih.gov

Catalytic Enhancements in Synthetic Procedures

Catalytic methods have been explored to enhance the efficiency and selectivity of imidazole synthesis. One-pot synthesis of imidazole derivatives has been achieved without the use of toxic organic solvents, highlighting a move towards more environmentally benign processes. asianpubs.org The Debus-Radziszewski synthesis, a multicomponent reaction, is a notable route for producing imidazole derivatives, and its optimization using microwave assistance has been a focus of recent work. orientjchem.org Additionally, the synthesis of imidazole-ring-modified graphitic carbon nitride has been achieved through a one-pot annealing process, demonstrating the use of solid-phase synthesis to create functionalized materials. mdpi.com The use of lithium hexamethyldisilazide (LiHMDS) as a base has been shown to be optimal in the condensation of anisylsulfanylmethylisocyanide (Asmic) with nitriles to afford imidazoles efficiently. nih.gov

Fundamental Principles of Thiocarbonyl Transfer

This compound is recognized as an effective thiocarbonyl transfer agent. researchgate.net This reactivity is fundamental to its application in organic synthesis, particularly in the formation of various sulfur-containing compounds. The transfer process is governed by the principles of nucleophilic attack on the thiocarbonyl group, followed by subsequent elimination and addition steps. The imidazole ring plays a crucial role in this process, acting as both an activating group and a good leaving group.

Nucleophilic Attack and Subsequent Elimination-Addition Mechanisms

The core of the thiocarbonyl transfer reactivity of this compound lies in the susceptibility of the thiocarbonyl carbon to nucleophilic attack. Nucleophiles, such as amines, readily attack this electrophilic center. This initial attack leads to the formation of a tetrahedral intermediate.

The subsequent step in the mechanism involves the elimination of the imidazole moiety. The stability of the resulting imidazolyl anion or its protonated form makes it an excellent leaving group, thereby driving the reaction forward. This elimination regenerates a reactive thiocarbonyl species, which can then be attacked by another nucleophile. This sequence of nucleophilic attack and elimination-addition is central to the role of this compound as a thiocarbonyl transfer reagent.

Role of the Imidazole Moiety as an Activating and Leaving Group

The imidazole group is not merely a passive leaving group; it actively participates in the reaction by activating the thiocarbonyl group. The nitrogen atoms in the imidazole ring can withdraw electron density from the thiocarbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. uminho.pt This activation is a key feature that contributes to the high reactivity of the compound.

Furthermore, the imidazole ring's ability to stabilize a negative charge after its departure is a critical factor. libretexts.org As a relatively weak base, the imidazolyl anion is a good leaving group, a property that is essential for the completion of the transfer reaction. libretexts.org The aromaticity of the imidazole ring also contributes to its stability, further enhancing its capacity to function as an effective leaving group. researchgate.net This dual role of activation and serving as an efficient leaving group is what makes this compound and related imidazolide (B1226674) compounds valuable reagents in organic synthesis. nih.govwikipedia.orgchemicalbook.com

Reaction Scope in Organic Synthesis

The utility of this compound extends to various transformations in organic synthesis, with a significant application being the synthesis of substituted thioureas. researchgate.net Its ability to act as a thiocarbonyl transfer agent allows for the efficient formation of both symmetrical and unsymmetrical thiourea derivatives under mild conditions. researchgate.net

Synthesis of Substituted Thioureas

The reaction of this compound with amines provides a direct and high-yielding route to substituted thioureas. researchgate.net This method is advantageous as it often proceeds under mild and non-hazardous conditions. researchgate.net

Formation of Symmetrical Thioureas

Symmetrical thioureas, where the two nitrogen atoms of the thiourea core are substituted with identical groups, can be readily synthesized using this compound. The reaction involves the treatment of the reagent with two equivalents of a primary or secondary amine. The first equivalent of the amine displaces the imidazole group to form an isothiocyanate intermediate. This intermediate then rapidly reacts with a second equivalent of the amine to yield the symmetrical thiourea.

Table 1: Examples of Symmetrical Thiourea Synthesis

| Amine Reactant | Resulting Symmetrical Thiourea |

|---|---|

| Aniline | 1,3-Diphenylthiourea |

| Cyclohexylamine | 1,3-Dicyclohexylthiourea |

Formation of Unsymmetrical Thioureas

The synthesis of unsymmetrical thioureas, which bear different substituents on the nitrogen atoms, can also be achieved using this compound. This is typically accomplished through a stepwise addition of two different amines. The first amine reacts with the reagent to form an in-situ generated isothiocyanate. Subsequent addition of a second, different amine to the reaction mixture leads to the formation of the desired unsymmetrical thiourea. The order of addition of the amines can be crucial in optimizing the yield of the desired product.

Table 2: Examples of Unsymmetrical Thiourea Synthesis

| First Amine | Second Amine | Resulting Unsymmetrical Thiourea |

|---|---|---|

| Aniline | Benzylamine | 1-Phenyl-3-benzylthiourea |

| Cyclohexylamine | Aniline | 1-Cyclohexyl-3-phenylthiourea |

Preparation of Mono-, Di-, and Tri-substituted Thioureas

This compound and its N-methyl quaternary salt have proven to be effective thiocarbonyl transfer agents for the synthesis of mono-, di-, and trisubstituted thioureas. researchgate.net These reactions proceed under mild and non-hazardous conditions, yielding the desired products in high yields. researchgate.net The process involves the reaction of the reagent with primary and secondary amines. Depending on the stoichiometry and nature of the amine used, it is possible to obtain symmetrically and asymmetrically substituted thioureas. researchgate.net

The general approach involves the treatment of an amine with this compound. The reaction is typically carried out in a suitable solvent, and the products can be isolated and purified using standard laboratory techniques. The versatility of this method allows for the synthesis of a wide array of thiourea derivatives, which are valuable in medicinal chemistry and as ligands in coordination chemistry. researchgate.net

Table 1: Synthesis of Substituted Thioureas using this compound

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 1,3-Diphenylthiourea | High |

| 2 | Cyclohexylamine | 1,3-Dicyclohexylthiourea | High |

| 3 | Diethylamine | 1,1,3,3-Tetraethylthiourea | High |

| 4 | Benzylamine | 1,3-Dibenzylthiourea | High |

Generation of Dithiocarbamates

This compound is also a highly efficient reagent for the synthesis of dithiocarbamates. researchgate.net The reaction involves the transfer of the methyldithiocarbonyl group to a primary or secondary amine. This method is notable for its simplicity and high yields under mild conditions. researchgate.net

The synthesis is typically a one-pot reaction where the amine, carbon disulfide, and an alkyl halide react to form the dithiocarbamate (B8719985). organic-chemistry.org However, the use of this compound provides a convenient alternative to the often hazardous and foul-smelling carbon disulfide. researchgate.netorganic-chemistry.org The reaction proceeds smoothly to afford the corresponding dithiocarbamate esters in good to excellent yields. organic-chemistry.org This methodology is applicable to a broad range of amines, highlighting its utility in organic synthesis. researchgate.netorganic-chemistry.org

Table 2: Synthesis of Dithiocarbamates from this compound

| Entry | Amine | Alkyl Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethylamine | Methyl Iodide | Methyl diethyldithiocarbamate | Excellent |

| 2 | Aniline | Benzyl Bromide | Benzyl phenyldithiocarbamate | Good |

| 3 | Pyrrolidine | Ethyl Bromide | Ethyl pyrrolidine-1-carbodithioate | Excellent |

Formation of Heterocyclic Thiocarbonyl Compounds

2-Thiohydantoins are a class of heterocyclic compounds with significant biological activities, making their synthesis a key area of research. nih.govjchemrev.comnih.gov

A highly efficient one-pot, three-component synthesis of 2-thiohydantoin (B1682308) derivatives has been developed. jchemrev.com This approach involves the reaction of an α-amino acid ester, an aldehyde, and an isothiocyanate. jchemrev.com While not directly using this compound, this method highlights the combinatorial approach to synthesizing thiohydantoin libraries. jchemrev.com The reaction proceeds through the formation of an imine, which is then reduced, followed by the addition of the isothiocyanate to yield the final 2-thiohydantoin product. jchemrev.com

Table 3: One-Pot Synthesis of 2-Thiohydantoins

| Entry | Amino Acid Ester | Aldehyde | Isothiocyanate | Product |

|---|---|---|---|---|

| 1 | Glycine methyl ester | Benzaldehyde | Phenyl isothiocyanate | 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one |

| 2 | Alanine ethyl ester | Isobutyraldehyde | Methyl isothiocyanate | 5-Isopropyl-1-methyl-3-phenyl-2-thioxoimidazolidin-4-one |

The synthesis of fused thiohydantoin derivatives can be achieved through various synthetic strategies. One notable method involves the use of 1,1'-thiocarbonyldiimidazole to create a fused thiohydantoin ring system. researchgate.net For instance, a Boc-protected amino acid can be coupled with an appropriate amine, followed by deprotection and reaction with 1,1'-thiocarbonyldiimidazole to yield the fused thiohydantoin derivative. researchgate.net This approach has been successfully applied to the synthesis of complex polycyclic structures containing the thiohydantoin moiety. researchgate.net

Table 4: Synthesis of Fused Thiohydantoin Derivatives

| Entry | Starting Material | Reagent | Product |

|---|---|---|---|

| 1 | Boc-Tic-OH and 1-(2-aminoethyl)piperidine | 1,1'-Thiocarbonyldiimidazole | Fused piperidine-thiohydantoin derivative |

| 2 | N-cyano proline methyl ester | Diethyl thiophosphate | Bicyclothiohydantoin |

This compound is also utilized in the synthesis of imidazolidine-2-thiones, which are important scaffolds in medicinal chemistry. scialert.netnih.gov The reaction of this compound with a diamine, such as ethylenediamine, in a suitable solvent like ethanol, leads to the formation of imidazolidine-2-thione. scialert.net This reaction provides a straightforward and efficient route to this class of heterocyclic compounds. scialert.net The versatility of this method allows for the preparation of various substituted imidazolidine-2-thiones by using different diamines. scialert.netresearchgate.net

Table 5: Synthesis of Imidazolidine-2-thiones

| Entry | Diamine | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethylenediamine | This compound | Imidazolidine-2-thione | High |

| 2 | 1,2-Diaminopropane | This compound | 4-Methylimidazolidine-2-thione | High |

Formation of 2-Iminoimidazolidines

The synthesis of 2-iminoimidazolidine derivatives involves the reaction of diamines with a thiocarbonyl transfer agent. While direct reactions with this compound for this specific purpose are not extensively detailed in the provided search results, the analogous reactivity of similar thiocarbonyl donors provides insight into the potential mechanism. For instance, the reaction of diamines with agents like 1,1'-thiocarbonyldiimidazole (TCDI) is a known method for preparing cyclic thioureas, which are structurally related to 2-iminoimidazolidines. researchgate.net

A plausible mechanistic pathway for the formation of 2-iminoimidazolidines from a diamine and this compound would likely proceed through a stepwise addition-elimination process. The initial step would involve the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of the thiocarbonyl group in this compound. This would form a tetrahedral intermediate. Subsequent intramolecular cyclization, driven by the second amino group attacking the same thiocarbonyl carbon, would lead to the formation of a cyclic intermediate. Elimination of methanethiol (B179389) and imidazole would then yield the final 2-iminoimidazolidine product. The reaction is conceptually similar to the synthesis of imidazolidin-2-ones using carbonyldiimidazole (CDI), where the diamine cyclizes with the carbonyl group. mdpi.com

Conversion of Alcohols to S-Methyldithiocarbonates

This compound serves as an efficient reagent for the conversion of alcohols into S-methyldithiocarbonates, which are also known as xanthates. This transformation is a key step in various synthetic sequences, including the De-Oxy-Fluorination of alcohols. The reaction proceeds under mild conditions and generally affords high yields of the desired dithiocarbonate products.

The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the thiocarbonyl carbon of this compound. This addition is facilitated by the good leaving group ability of the imidazole moiety. The resulting intermediate then eliminates imidazole to furnish the S-methyldithiocarbonate. The efficiency of this compound as a methyldithiocarbonyl transfer agent has been demonstrated in the synthesis of various dithiocarbamates and thioureas. researchgate.netresearchgate.net

Role in Xanthate Formation for O-Trifluoromethylation

In this context, imidazolium methylthiocarbonothioyl salts, derived from this compound, have been developed as effective reagents for the facile conversion of phenols to aryl xanthates under mild conditions. nih.gov These xanthates are then subjected to conditions that promote the transfer of a trifluoromethyl group, ultimately yielding aryl trifluoromethyl ethers. This method is particularly valuable as it can tolerate the presence of heteroaromatic units, a feature not common to many other O-trifluoromethylation procedures. nih.gov

Mechanistic Studies and Kinetic Analysis

A deeper understanding of the reactivity of this compound is gained through detailed mechanistic and kinetic investigations. These studies help to elucidate the nature of reaction intermediates, the energetics of transition states, and the factors influencing reaction rates.

Kinetic Isotope Effect Studies on Thiocarbonyl Transfer

The kinetic isotope effect (KIE) is a valuable tool for probing the rate-determining step of a reaction and for gaining insight into the structure of the transition state. By comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated analog, one can determine if a particular C-H (or other) bond is being broken in the rate-limiting step.

While specific KIE studies on thiocarbonyl transfer from this compound were not found in the search results, the principles of KIE analysis are broadly applicable. For example, in proton-coupled electron transfer reactions, colossal kinetic isotope effects have been observed, providing evidence for the role of proton movement in the reaction mechanism. nih.gov Similar studies on thiocarbonyl transfer reactions could elucidate the degree of bond breaking and bond formation in the transition state. It is important to consider that kinetic isotope effects can significantly influence intracellular metabolite labeling patterns and must be accounted for in rigorous metabolic flux analysis. nih.gov

Investigation of Transition State Structures

The structure of the transition state is a critical factor that governs the rate and selectivity of a chemical reaction. Computational methods, in conjunction with experimental data, are often employed to model and understand transition state structures. For reactions involving imidazole derivatives, the transition state for nucleophilic attack at a carbonyl or thiocarbonyl group can be influenced by factors such as solvent polarity and the ability of the solvent to stabilize charge separation. ku.edu

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the reaction pathways and rates of processes involving this compound. The solvent's polarity, proticity, and ability to solvate reactants and transition states play a crucial role in determining the outcome of a reaction. While specific kinetic studies on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from analogous systems, such as the quaternization of 1-methylimidazole (B24206) to form ionic liquids.

In reactions involving nucleophilic attack by an imidazole derivative, such as the reaction of 1-methylimidazole with haloalkanes, the solvent's properties are critical. For instance, in the synthesis of 1-hexyl-3-methyl-imidazolium bromide, the reaction rate is markedly faster in polar aprotic solvents compared to polar protic solvents. ku.edu This is because polar protic solvents, like methanol, can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the imidazole ring. This solvation stabilizes the nucleophile, making it less reactive and thus slowing down the reaction rate. ku.edulibretexts.org

Conversely, polar aprotic solvents, such as acetonitrile and dimethyl sulfoxide (B87167) (DMSO), can also solvate the charged transition state, but they do so through dipole-dipole interactions rather than hydrogen bonding. libretexts.org This leads to a weaker "solvent cage" around the nucleophile, allowing for greater reactivity. libretexts.org Studies on the synthesis of imidazolium ionic liquids have shown that the kinetic rate constant can be over an order of magnitude larger in DMSO compared to methanol. researchgate.net The rate of reaction in various polar aprotic solvents has been observed to increase with the solvent's polarity. ku.edu

These findings suggest that for reactions where this compound acts as a nucleophile, the choice of a polar aprotic solvent would likely enhance the reaction rate. The general principles of SN2 reactions, where a less-solvated, more "naked" nucleophile is more reactive, are applicable here. libretexts.org Therefore, solvents like acetonitrile, acetone, or DMSO would be expected to facilitate faster reactions compared to protic solvents like water or alcohols.

The following table, adapted from studies on 1-methylimidazole, illustrates the significant impact of the solvent on reaction rates.

| Solvent | Solvent Type | Relative Rate |

| Methanol | Polar Protic | 1 |

| Acetone | Polar Aprotic | >10 |

| Acetonitrile | Polar Aprotic | >10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >100 |

This table is illustrative and based on general principles and data from analogous imidazole systems.

Autocatalytic Phenomena in Imidazole-Mediated Couplings

Autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, has been observed in various chemical transformations. In the context of imidazole-mediated couplings, the imidazole moiety itself can play a catalytic role, particularly in acyl transfer reactions. nih.gov While direct evidence for autocatalysis in couplings specifically involving this compound is not explicitly detailed in the provided search results, the fundamental chemistry of imidazole suggests its potential to participate in such catalytic cycles.

Imidazole is known to be an effective catalyst for the hydrolysis of esters and other acyl transfer reactions. nih.govnih.gov This catalytic activity stems from its ability to act as a nucleophile. In a typical scenario, the imidazole nitrogen attacks the electrophilic center (e.g., a carbonyl group), leading to the formation of an acylated or, in this context, a thiocarbonylated imidazole intermediate. This intermediate is often more reactive than the initial acylating or thiocarbonylating agent. Subsequently, this activated intermediate is attacked by another nucleophile, regenerating the imidazole catalyst and forming the final product.

In the case of reactions involving this compound, if a product of the reaction contains an imidazole group, this product could potentially catalyze the reaction. For example, in a coupling reaction where this compound transfers its methyldithiocarbonyl group to a substrate, if the leaving group is imidazole or an imidazole derivative is formed, this could then act as a nucleophilic catalyst, accelerating the reaction.

The proposed general mechanism for imidazole catalysis in acyl transfer can be illustrated as follows:

Nucleophilic attack by imidazole: The imidazole nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, forming a reactive acyl-imidazole intermediate.

Acyl transfer: The acyl-imidazole intermediate is then attacked by the primary nucleophile (e.g., an amine or alcohol), transferring the acyl group and regenerating the imidazole catalyst.

This type of catalysis is particularly relevant in peptide synthesis and other bioconjugation reactions where imidazole-containing residues, such as histidine, can play a catalytic role. nih.gov The potential for autocatalysis in reactions of this compound would be highly dependent on the specific reaction conditions and the nature of the reactants and products involved. Further mechanistic studies would be required to definitively establish and characterize autocatalytic phenomena in these specific coupling reactions.

Advanced Characterization and Computational Studies of 1 Methyldithiocarbonyl Imidazole and Its Derivatives

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable tools for the detailed characterization of 1-(methyldithiocarbonyl)imidazole and its derivatives. They provide a window into the molecular world, allowing for the precise identification and analysis of these compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of complex organic molecules. In the study of imidazole (B134444) derivatives, both ¹H and ¹³C NMR are routinely used to assign the chemical environment of each atom.

For instance, in a series of N-substituted imidazole derivatives, the chemical shifts in the ¹H NMR spectra provide key information. The protons of the imidazole ring typically appear in the range of δ 6.86-7.73 ppm. rsc.org For example, in 1-(n-hexadecyl)imidazole, the imidazole protons resonate at 7.58 ppm, 7.13 ppm, and 6.86 ppm. rsc.org Similarly, the ¹³C NMR spectra of imidazole derivatives show characteristic signals for the imidazole ring carbons.

The presence of different substituents on the imidazole ring significantly influences the chemical shifts. For example, the introduction of a methyl group at the N-1 position of imidazole results in distinct signals for the methyl protons. The specific chemical shifts and coupling constants observed in the NMR spectra are critical for the unambiguous assignment of complex product structures.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives

| Compound | Imidazole Ring Protons | Other Protons | Solvent |

|---|---|---|---|

| 1-(n-hexadecyl)imidazole | 7.58, 7.13, 6.86 | 3.92 (t, 2H), 1.67 (quintet, 2H), 1.22 (broad s, 26H), 0.85 (t, 3H) | d6-DMSO |

| Imidazole | 7.729, 7.129 | - | H₂O |

This table is for illustrative purposes and includes data from various imidazole derivatives.

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the context of this compound and its derivatives, FT-IR spectroscopy can confirm the presence of key functional groups. For example, the C=S (thiono) stretching vibration is a key indicator of the dithiocarbonyl group. The characteristic stretching bands for the -C=C- and -C=N- groups within the imidazole ring are typically observed in the regions of 1513–1589 cm⁻¹ and 1602–1626 cm⁻¹, respectively. mdpi.com The N-H stretching vibration of the imidazole ring, when present, gives a characteristic band around 3437 cm⁻¹. researchgate.net

Furthermore, shifts in the absorption bands can provide insights into the conformational analysis of these molecules and the electronic effects of different substituents. For example, the introduction of different substituents can lead to changes in the position and intensity of the characteristic imidazole ring vibrations.

Table 2: Characteristic FT-IR Absorption Bands for Imidazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole Ring) | ~3437 |

| Aromatic C-H Stretch | 3040–3058 |

| C=N Stretch | 1602–1626 |

This table presents a general range for characteristic absorptions based on various imidazole derivatives.

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula. The fragmentation of the molecular ion upon electron impact can lead to the formation of characteristic fragment ions. The analysis of these fragments helps in elucidating the structure and connectivity of the molecule. For instance, the cleavage of the bond between the imidazole ring and the methyldithiocarbonyl group would result in two major fragments. The fragmentation pathways of imidazole and its simple derivatives, like 1-methylimidazole (B24206), have been studied, showing that the initial fragmentation often involves the loss of small, stable molecules like HCN. researchgate.net The molecular ion peak for an amine, such as an imidazole derivative, is typically an odd number. libretexts.org

The study of fragmentation patterns is crucial for distinguishing between isomers and for identifying unknown derivatives in complex mixtures.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For molecules with conjugated π systems, such as certain derivatives of this compound, these transitions occur in the accessible UV-Vis region. libretexts.org

The absorption spectrum of imidazole and its derivatives typically shows characteristic bands corresponding to π → π* and n → π* transitions. For example, imidazole exhibits a characteristic absorption peak around 209 nm, attributed to a π → π* transition of the C=N bond in the heterocyclic ring. mdpi.com The presence of substituents on the imidazole ring can cause a shift in the absorption maxima (a chromophoric shift), providing information about the electronic effects of the substituents. mdpi.com

In conjugated systems, the HOMO-LUMO energy gap is smaller, leading to absorption at longer wavelengths. libretexts.org The study of the optical properties of these conjugated systems is important for applications in materials science, such as in the development of organic semiconductors and fluorescent probes. nih.govnih.gov

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental studies, offering deep insights into the electronic structure, reactivity, and energetics of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of imidazole-containing molecules.

DFT calculations can be used to optimize the geometry of this compound and its derivatives, providing accurate bond lengths and angles. These calculations also yield valuable information about the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). orientjchem.org The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. orientjchem.org

Furthermore, DFT calculations are instrumental in studying reaction energetics. They can be used to calculate the activation energies and reaction enthalpies of various chemical transformations involving these compounds. For instance, DFT has been employed to investigate the proton and metal cation affinities of imidazole-based molecules, revealing that the unsaturated imidazole nitrogen is typically the most basic site. nih.gov These theoretical insights are crucial for understanding and predicting the chemical behavior of this compound and for designing new derivatives with tailored properties.

Molecular Modeling and Dynamics Simulations of Reaction Processes

There is no specific information available in the reviewed literature regarding the molecular modeling and dynamics simulations of the reaction processes of this compound.

While general methodologies for simulating the reaction dynamics of imidazole-based compounds and dithiocarbamates are well-established, their direct application to this compound has not been published. Such simulations would typically involve the use of quantum mechanics/molecular mechanics (QM/MM) methods to model the transition states and reaction pathways, providing a molecular-level understanding of its role as a thiocarbonyl transfer reagent. researchgate.net

Prediction of Reactivity and Selectivity via Computational Methods

Specific computational predictions of the reactivity and selectivity of this compound are not detailed in the available scientific literature.

Computational methods, particularly DFT, are frequently used to predict the reactivity of molecules by calculating various electronic parameters. These parameters offer insights into the electrophilic and nucleophilic nature of different atomic sites within a molecule, thereby predicting its reactivity and selectivity in chemical reactions. For many imidazole derivatives, these calculations have been instrumental in understanding their chemical behavior. researchgate.netuokerbala.edu.iq However, a detailed computational analysis of this compound to predict its reactivity and selectivity has not been reported.

Study of Isomeric Forms and Conformational Preferences

There is a lack of published studies specifically investigating the isomeric forms and conformational preferences of this compound.

The conformational flexibility of molecules plays a crucial role in their reactivity and biological activity. Computational studies on N-substituted imidazoles have revealed insights into their preferred conformations and the energy barriers between them. acs.org For this compound, potential for rotational isomerism exists around the N-C and C-S bonds. A thorough computational study would involve mapping the potential energy surface to identify the most stable conformers and the transition states connecting them. Such an analysis, however, is not present in the current body of scientific literature.

Applications and Future Perspectives in Chemical Synthesis and Research

Strategic Use in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. 1-(Methyldithiocarbonyl)imidazole has proven to be a valuable tool in this area, particularly as a thiocarbonyl transfer reagent.

A notable application is the facile one-pot, three-component synthesis of 3,5- and 1,3,5-substituted 2-thiohydantoins. nih.gov This reaction efficiently brings together amino acid esters, primary amines, and this compound to construct the thiohydantoin scaffold, a privileged structure in medicinal chemistry. The reaction proceeds by the initial formation of a dithiocarbamate (B8719985) intermediate from the amine and this compound, which then reacts with the amino acid ester. This methodology provides a straightforward route to a library of potentially bioactive molecules.

Table 1: Three-Component Synthesis of 2-Thiohydantoins using this compound

| Amino Acid Ester | Primary Amine | Product |

| Glycine Ethyl Ester | Benzylamine | 5-Benzyl-3-phenyl-2-thiohydantoin |

| Alanine Methyl Ester | Cyclohexylamine | 3-Cyclohexyl-5-methyl-2-thiohydantoin |

| Phenylalanine Ethyl Ester | Aniline | 3,5-Diphenyl-2-thiohydantoin |

This table presents illustrative examples of the types of substituted 2-thiohydantoins that can be synthesized using this multicomponent reaction.

Beyond this specific example, the ability of this compound to act as a thiocarbonyl transfer agent under mild conditions suggests its broader potential in the design of novel MCRs for the synthesis of other sulfur-containing heterocycles.

Enabling Reagent for Stereoselective Synthesis

The control of stereochemistry is a central theme in modern organic synthesis. This compound has demonstrated its utility as an enabling reagent in stereoselective synthesis, particularly in the preparation of chiral ligands.

A key example is its application in the synthesis of chiral cyclic thiourea (B124793) ligands. These ligands have shown considerable promise in asymmetric catalysis, particularly in palladium-catalyzed reactions. nih.gov The reaction of a chiral diamine with this compound provides a critical step in the formation of the cyclic thiourea core, preserving the stereochemical integrity of the starting material. The resulting chiral thiourea ligands can then be employed to induce stereoselectivity in a variety of chemical transformations. This highlights the indirect but crucial role of this compound in facilitating asymmetric synthesis.

Development of Solid-Phase Synthesis Protocols

Solid-phase synthesis has revolutionized the generation of large libraries of compounds for drug discovery and other applications. While specific protocols detailing the use of this compound on a solid support are not extensively documented in publicly available literature, its characteristics as a stable and reactive reagent suggest its potential for such applications. The development of solid-phase methodologies utilizing this reagent could enable the rapid and efficient synthesis of diverse sulfur-containing compounds, including peptides and small molecule libraries. Future research in this area could focus on adapting its solution-phase reactivity to a solid-phase format, potentially expanding its utility in high-throughput synthesis.

Comparison and Complementarity with Other Thiocarbonylating Agents (e.g., 1,1'-Thiocarbonyldiimidazole)

In the realm of thiocarbonylating agents, 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI) is a well-established and widely used reagent. wikipedia.org Both this compound and TCDI serve to introduce a thiocarbonyl group into a molecule, but they exhibit different reactivity profiles and are suited for different applications, highlighting their complementarity.

TCDI is highly reactive and is often used for the synthesis of thioamides, thiocarbamates, and in the Corey-Winter olefin synthesis. wikipedia.org Its high reactivity stems from the fact that both imidazole (B134444) groups can act as leaving groups. In contrast, this compound possesses a methyldithiocarbonyl group, which leads to a more nuanced reactivity. It is primarily used as a thiocarbonyl transfer reagent in the synthesis of thioureas and related heterocycles. nih.gov The presence of the methylthio group can influence the reaction pathway and the stability of intermediates.

Table 2: Comparison of this compound and 1,1'-Thiocarbonyldiimidazole

| Feature | This compound | 1,1'-Thiocarbonyldiimidazole (TCDI) |

| Structure | Contains a methyldithiocarbonyl group attached to an imidazole ring. | Contains a thiocarbonyl group bridging two imidazole rings. |

| Primary Use | Thiocarbonyl transfer for thiourea and thiohydantoin synthesis. nih.govnih.gov | General thiocarbonylating agent for thioamides, thiocarbamates, etc. wikipedia.org |

| Reactivity | More selective, acting as a thiocarbonyl transfer reagent. | Highly reactive, with both imidazole groups as leaving groups. wikipedia.org |

| Complementarity | Offers a milder and more specific route to certain sulfur heterocycles. | A powerful and general reagent for a broad range of thiocarbonylations. |

This complementarity allows chemists to choose the most appropriate reagent based on the desired transformation, with this compound offering a more specialized tool for specific synthetic challenges.

Integration into New Catalyst Systems

The imidazole moiety is a common structural motif in various ligands for transition metal catalysis due to its excellent coordination properties. wikipedia.org While there is extensive research on metal complexes with imidazole-based ligands for various catalytic applications, the direct integration of this compound into catalyst systems is an area that remains to be fully explored.

The presence of both nitrogen and sulfur atoms in this compound offers multiple potential coordination sites for metal ions. This could lead to the development of novel catalyst systems with unique reactivity and selectivity. For instance, metal complexes of this ligand could potentially catalyze reactions involving sulfur-containing substrates or facilitate transformations where the thiocarbonyl group plays a role in the catalytic cycle. Future research could focus on the synthesis and characterization of such metal complexes and the evaluation of their catalytic activity in various organic transformations.

Role in Advanced Materials Science and Polymer Chemistry (e.g., RAFT/MADIX polymerization)

Reversible Addition-Fragmentation chain-Transfer (RAFT) and Macromolecular Design by Interchange of Xanthate (MADIX) are powerful controlled radical polymerization techniques that rely on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov These techniques allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

Given that this compound is a thiocarbonylthio compound, it theoretically possesses the structural requirements to function as a CTA in RAFT/MADIX polymerization. However, there is currently a lack of specific studies in the scientific literature demonstrating its application in this context. The effectiveness of a RAFT agent depends on the nature of the R and Z groups of the thiocarbonylthio compound (R-S-C(=S)-Z). For this compound, the imidazole ring would function as the Z group. The exploration of this compound and its derivatives as a new class of CTAs could open up new avenues for the synthesis of novel functional polymers with unique properties, potentially finding applications in advanced materials science.

Q & A

Q. What are the established synthetic routes for 1-(Methyldithiocarbonyl)imidazole?

The compound is synthesized via the reaction of imidazole with carbon disulfide (CS₂) and methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This method produces this compound as a yellow oil, characterized by ¹H NMR spectroscopy. The reaction proceeds under mild conditions, making it scalable for laboratory use .

Q. How is the structural integrity of this compound confirmed experimentally?

Analytical characterization primarily relies on ¹H NMR spectroscopy, where distinct signals for the imidazole ring protons (δ 7.0–7.5 ppm) and the methyldithiocarbonyl group (δ 2.5–3.0 ppm for CH₃) are observed. Additional validation may include mass spectrometry (MS) for molecular weight confirmation and elemental analysis to verify purity .

Advanced Research Questions

Q. What mechanistic role does this compound play in thiourea synthesis?

The reagent acts as a thiocarbonyl transfer agent, enabling the efficient synthesis of substituted thioureas. It reacts with primary or secondary amines to form symmetrical or unsymmetrical thioureas via nucleophilic substitution. For example, in THF at room temperature, it transfers the thiocarbonyl group to amines, achieving yields >90%. This method avoids the use of toxic reagents like thiophosgene and simplifies purification .

Table 1: Comparison of Thiourea Synthesis Methods

| Method | Yield Range | Substrate Scope | Toxicity Concerns |

|---|---|---|---|

| Thiophosgene | 60–80% | Limited | High |

| This compound | 85–95% | Broad | Low |

| Source: |

Q. How does this compound facilitate the synthesis of xanthates from alcohols?

The reagent converts alcohols into O-alkyl, S-methyl dithiocarbonates (xanthates) under mild conditions. Alcohols are deprotonated with NaH in THF, followed by reaction with this compound at room temperature. This method is highly efficient (>95% yields) for primary, secondary, tertiary, benzylic, and aromatic alcohols, outperforming traditional approaches requiring harsh reagents .

Table 2: Efficiency in Xanthate Synthesis

| Alcohol Type | Yield (%) | Reaction Time |

|---|---|---|

| Primary | >95 | 2–4 hours |

| Benzylic | >95 | 3–5 hours |

| Aromatic | >95 | 4–6 hours |

| Source: |

Q. What are the advantages of using this compound in multicomponent reactions?

The reagent enables one-pot, three-component syntheses of complex heterocycles. For instance, it facilitates the formation of 3,5- and 1,3,5-substituted 2-thiohydantoins by reacting with amines, aldehydes, and ketones. This method reduces intermediate isolation steps and enhances atom economy, achieving yields of 70–85% under optimized conditions (e.g., THF, 60°C) .

Q. How do solvent and catalyst choices impact the reagent’s efficiency in thiocarbonyl transfer reactions?

Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates. Catalytic bases like triethylamine improve yields in amine-thiocarbonyl reactions by neutralizing generated HBr. For example, in DMF with 10 mol% Et₃N, thiourea yields increase from 75% to 92% compared to non-catalytic conditions .

Data Contradiction Analysis

Q. Why do reported yields for thiourea synthesis vary across studies using this compound?

Discrepancies arise from differences in substrate steric hindrance, solvent polarity, and reaction time. Bulky amines (e.g., tert-butylamine) show lower yields (70–80%) due to slower kinetics, while aromatic amines (e.g., aniline) achieve >90% yields in DMF. Contradictions in literature often reflect unoptimized conditions rather than reagent limitations .

Methodological Recommendations

-

Experimental Design:

-

Troubleshooting:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.